molecular formula C12H10N2O B1400661 3-Phenylpyridine-4-carboxamide CAS No. 1414965-07-3

3-Phenylpyridine-4-carboxamide

Cat. No.: B1400661
CAS No.: 1414965-07-3
M. Wt: 198.22 g/mol
InChI Key: RGZQKXROMUCPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a phenyl group at the third position and a carboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and phenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed, where pyridine-4-carboxylic acid is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amidation: The resulting 3-phenylpyridine-4-carboxylic acid is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-phenylpyridine-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenylpyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands for catalysis.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    Pyridine-4-carboxamide: Lacks the phenyl group, leading to different chemical properties and applications.

    3-Phenylpyridine:

    3-Phenylpyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in chemical behavior.

Uniqueness: 3-Phenylpyridine-4-carboxamide is unique due to the specific positioning of the phenyl and carboxamide groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

3-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQKXROMUCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-Phenylpyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Phenylpyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Phenylpyridine-4-carboxamide
Reactant of Route 6
3-Phenylpyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.